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Compound of Interest

Compound Name: 3,5-Dimethylpyrazole

Cat. No.: B048361

This guide provides an in-depth overview of the spectroscopic data for 3,5-Dimethylpyrazole
(CAS No: 67-51-6), a heterocyclic organic compound with the molecular formula CsHsNz. The
information presented is intended for researchers, scientists, and professionals in drug
development and chemical analysis, offering a core reference for the structural elucidation and
characterization of this molecule.

Molecular Structure and Spectroscopic Overview

3,5-Dimethylpyrazole is an aromatic heterocyclic compound featuring a five-membered ring
with two adjacent nitrogen atoms and two methyl group substituents. Spectroscopic techniques
such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) are essential for confirming its structure and purity. The following sections
detail the data obtained from these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3,5-Dimethylpyrazole, both *H and 3C NMR spectra provide distinct signals
corresponding to its symmetric structure.

'H NMR Spectroscopic Data

The *H NMR spectrum of 3,5-Dimethylpyrazole is characterized by its simplicity, which reflects
the molecule's symmetry. The data is typically acquired in deuterated solvents such as
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Chloroform-d (CDCIs) or Dimethyl Sulfoxide-de (DMSO-de).

Chemical Shift o . .
Multiplicity Integration Assignment Solvent
(3) ppm
~2.25 Singlet 6H 2 x -CHs CDCls
) -CH (pyrazole

~5.80 Singlet 1H ) CDCls
ring)

~11.5 (broad) Singlet 1H -NH CDCls

Note: The NH proton signal is often broad and its chemical shift can be highly variable
depending on solvent, concentration, and temperature.

13C NMR Spectroscopic Data

The 18C NMR spectrum further confirms the symmetrical nature of the molecule, showing three
distinct signals.[1][2]

Chemical Shift (6) ppm Assignment Solvent
~145.0 C3 and C5 (pyrazole ring) CDCls
~105.0 C4 (pyrazole ring) CDCls
~13.5 2 x -CHs CDCls

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of 3,5-Dimethylpyrazole shows characteristic absorption bands corresponding to N-
H and C-H stretching, as well as C=C and C=N bond vibrations within the pyrazole ring.[3][4]
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Wavenumber (cm~?) Intensity Assignment

3200-2500 (broad) Strong N-H stretch (H-bonded)
~3100 Medium C-H stretch (aromatic)
~2920 Medium C-H stretch (aliphatic, CHs)
~1594 Strong C=C / C=N stretch (ring)

Note: In the solid state, 3,5-dimethylpyrazole can form hydrogen-bonded trimers, leading to a
characteristic broad absorption in the 3200-2500 cm~! region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.
The electron ionization (El) mass spectrum of 3,5-Dimethylpyrazole is presented below.[5][6]

miz Relative Intensity (%) Assighment

96 100 [M]* (Molecular lon)
95 ~70 [M-H]*

81 ~17 [M-CHs]*

54 ~21 Fragmentation product

The molecular ion peak [M]* is the base peak, confirming the molecular weight of 96.13 g/mol .

[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound like 3,5-Dimethylpyrazole.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dimethylpyrazole in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the H spectrum using a standard pulse sequence. For 3C NMR, a
proton-decoupled sequence is typically used to simplify the spectrum and improve the
signal-to-noise ratio.[2] Typical acquisition parameters include a 90° pulse angle and a
relaxation delay of 1-5 seconds.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift
scale relative to the solvent residual peak or TMS (0.00 ppm).

IR Spectroscopy Protocol (KBr Pellet)

o Sample Preparation: Grind a small amount (~1-2 mg) of 3,5-Dimethylpyrazole with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.[4]

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10
tons) for several minutes to form a transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample compartment should be recorded first and automatically subtracted from the sample
spectrum.

» Data Processing: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-
MS) for volatile compounds.[6]
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« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation of the molecule.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of a
chemical compound using the spectroscopic methods described.
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Caption: Logical workflow for spectroscopic analysis of 3,5-Dimethylpyrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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